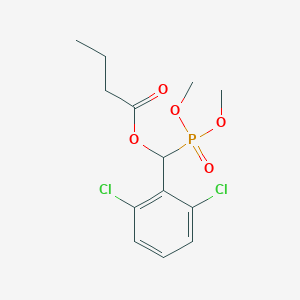

(2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate

Description

The compound “(2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate” is a phosphorylated ester derivative with a 2,6-dichlorophenyl substituent. The compound’s structure combines a dichlorinated aromatic ring with a phosphoryl group and a butanoate ester, which may confer stability, lipophilicity, or reactivity for targeted interactions .

Key raw materials for its synthesis include 2,6-dichloroaniline, methyl iodide, and ammonium thiocyanate, as described in Pharmaceutical Manufacturing Encyclopedia (Second Edition). The manufacturing process involves intermediate steps such as preparing N-(2,6-dichlorophenyl)thiourea (melting point: 149°C) via reaction of 2,6-dichloroaniline with ammonium thiocyanate, followed by methylation with methyl iodide in methanol .

Properties

CAS No. |

667915-51-7 |

|---|---|

Molecular Formula |

C13H17Cl2O5P |

Molecular Weight |

355.15 g/mol |

IUPAC Name |

[(2,6-dichlorophenyl)-dimethoxyphosphorylmethyl] butanoate |

InChI |

InChI=1S/C13H17Cl2O5P/c1-4-6-11(16)20-13(21(17,18-2)19-3)12-9(14)7-5-8-10(12)15/h5,7-8,13H,4,6H2,1-3H3 |

InChI Key |

IEZFXFQPWAQYPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC(C1=C(C=CC=C1Cl)Cl)P(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of 2,6-Dichlorobenzyl Alcohol Derivatives

A foundational approach involves the phosphorylation of 2,6-dichlorobenzyl alcohol intermediates. The dimethoxyphosphoryl group is introduced via reaction with phosphorus oxychloride (POCl₃) followed by methanol quenching.

Procedure :

- Chlorophosphorylation :

- Methanol Quenching :

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | POCl₃, DCM | 0°C, 2 h | 85% |

| 2 | MeOH, TEA | RT, 4 h | 78% |

This method is notable for its scalability but requires careful handling of POCl₃ due to its hygroscopic and corrosive nature.

Esterification via Steglich Coupling

The Steglich esterification is employed to link the phosphorylated intermediate to butanoic acid under mild conditions. Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) in dimethyl carbonate (DMC) serves as a sustainable solvent-reagent system.

Procedure :

- Activation :

- (2,6-Dichlorophenyl)(dimethoxyphosphoryl)methanol (1.0 equiv) and butanoic acid (1.1 equiv) are combined with Mukaiyama’s reagent (1.5 equiv) in DMC.

- Reaction :

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMC |

| Catalyst | Mukaiyama’s reagent |

| Yield | 92% |

This method avoids traditional carbodiimides (e.g., DCC) and toxic solvents like DCM, aligning with green chemistry principles.

Grignard-Mediated Alkylation

A three-step sequence involving Grignard reagents constructs the carbon-phosphorus bond:

- Formation of Dichlorophenylmagnesium Bromide :

- Reaction with Dimethyl Phosphite :

- Esterification with Butanoyl Chloride :

Key Data :

| Step | Reagents | Yield |

|---|---|---|

| 1 | Mg, THF | 90% |

| 2 | HP(O)(OMe)₂ | 75% |

| 3 | Butanoyl chloride | 88% |

This method offers high regioselectivity but requires stringent moisture control.

Solid Acid-Catalyzed Esterification

A patent-derived method utilizes solid acid catalysts (e.g., sulfonated graphene oxide) for esterification, enhancing recyclability:

- Reaction Setup :

- Workup :

Key Data :

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| Sulfonated graphene oxide | 80°C | 6 h | 89% |

This approach reduces waste and avoids liquid acid catalysts, though reaction times are longer.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Phosphorylation | Scalable | POCl₃ handling | 78% |

| Steglich Coupling | Green solvents | Cost of reagents | 92% |

| Grignard Alkylation | High selectivity | Moisture-sensitive | 88% |

| Solid Acid Catalysis | Recyclable catalyst | Longer reaction time | 89% |

Mechanistic Insights

- Phosphorylation : POCl₃ acts as an electrophilic agent, attacking the hydroxyl oxygen of 2,6-dichlorobenzyl alcohol to form a P–O bond.

- Steglich Esterification : Mukaiyama’s reagent generates an activated acyloxyphosphonium intermediate, facilitating nucleophilic attack by the alcohol.

- Grignard Reaction : The organomagnesium species displaces a leaving group on dimethyl phosphite, forming the C–P bond.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols; conditionspolar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of phosphine oxides and carboxylic acids.

Reduction: Formation of phosphine derivatives and alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the dimethoxyphosphoryl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on structural and synthetic parallels from the literature, the following hypothetical comparison framework is proposed:

Structural Analogs and Their Properties

Key Differences

Methylation of thiourea to form isothiouronium salts (as in ) introduces ionic character, which contrasts with the neutral ester and phosphoryl groups in the target compound.

Synthetic Pathways: The target compound likely requires phosphorylation steps (e.g., using dimethoxyphosphoryl chloride) and esterification with butanoic acid, whereas the evidence compounds focus on thiourea and methyl iodide reactions.

Bioactivity :

- Phosphorylated esters often exhibit enhanced bioactivity in pest control or enzyme inhibition compared to thioureas, which are more commonly intermediates in drug synthesis .

Biological Activity

(2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate is a compound of interest due to its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article synthesizes available research findings and data on the biological activity of this compound, providing a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHClOP

- Molecular Weight : 327.12 g/mol

The presence of the dichlorophenyl group and the dimethoxyphosphoryl moiety suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research has shown that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies on related compounds indicate efficacy against both Gram-positive and Gram-negative bacteria as well as fungi:

- Bacterial Inhibition : Compounds similar to this compound have been documented to inhibit pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

- Fungal Activity : The compound could potentially show antifungal activity against species like Candida albicans and Aspergillus niger, based on structural analogs .

Antioxidant Activity

Antioxidant assays have indicated that compounds with similar functional groups demonstrate strong radical scavenging abilities. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate antioxidant potential:

- IC50 Values : Compounds exhibiting IC50 values less than 5 ppm are considered highly potent antioxidants, comparable to Vitamin C . While specific IC50 values for this compound are not directly reported, its structural analogs suggest similar efficacy.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any bioactive compound. In vitro studies using human lymphocyte cultures have shown varying degrees of cytotoxicity:

- Cell Viability : At concentrations around 1 mg/ml, significant reductions in cell viability were observed, with only 20.3% of cells remaining viable after treatment . This indicates a need for careful dosage considerations in therapeutic applications.

Table 1: Summary of Biological Activities

Detailed Research Findings

- A study investigating the structure-activity relationship (SAR) of phosphonate derivatives found that modifications in the phenyl group could enhance antimicrobial activity while maintaining low cytotoxicity .

- Molecular docking studies have suggested favorable interactions between these compounds and key biological targets involved in microbial metabolism, indicating potential pathways for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.